Cas no 2763779-08-2 (Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride)

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride is a chlorinated aromatic amine derivative with potential applications in organic synthesis and pharmaceutical research. Its structure, featuring a trichlorophenyl group and a methylamine moiety, lends it utility as an intermediate in the preparation of more complex molecules. The hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound may serve as a precursor in the development of bioactive agents, particularly those requiring halogenated aromatic frameworks. Its well-defined chemical properties make it suitable for controlled reactions in synthetic chemistry. Proper handling is advised due to its reactivity and potential hazards.
Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride structure
2763779-08-2 structure
Product Name:Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
CAS No:2763779-08-2
MF:C8H9Cl4N
MW:260.975758314133
CID:5328675
Update Time:2025-05-22

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
    • Z6011547735
    • Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride
    • Inchi: 1S/C8H8Cl3N.ClH/c1-12-4-6-7(10)2-5(9)3-8(6)11;/h2-3,12H,4H2,1H3;1H
    • InChI Key: JHFUGTXXEVEUJS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1CNC)Cl)Cl.Cl

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 130
  • Topological Polar Surface Area: 12

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride Pricemore >>

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Additional information on Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride

Methyl[(2,4,6-Trichlorophenyl)methyl]Amine Hydrochloride: A Comprehensive Overview

Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride, with the CAS number 2763779-08-2, is a chemical compound that has garnered significant attention in various scientific and industrial fields. This compound is a derivative of trichlorophenyl compounds and exhibits unique chemical properties that make it valuable in applications ranging from pharmaceuticals to agrochemicals. The structure of this compound consists of a methyl group attached to an amine moiety, which is further connected to a trichlorophenyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various synthetic processes.

Recent studies have highlighted the potential of methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride in the development of new drug candidates. Researchers have explored its role as an intermediate in the synthesis of bioactive molecules, particularly in the field of oncology. The trichlorophenyl group is known for its ability to modulate receptor activity, which has been leveraged in designing novel therapeutic agents. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific signaling pathways.

In addition to its pharmaceutical applications, methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride has found utility in agrochemicals. Its ability to act as a precursor in the synthesis of fungicides and insecticides has been extensively studied. A recent breakthrough involves its use in developing environmentally friendly pesticides that are effective against a broad spectrum of agricultural pests while minimizing ecological impact. This advancement aligns with global efforts to promote sustainable agriculture and reduce reliance on hazardous chemicals.

The synthesis of this compound involves a multi-step process that typically begins with the chlorination of phenol derivatives. The subsequent steps include nucleophilic substitution and acid-base neutralization to form the hydrochloride salt. Modern synthetic methodologies have focused on optimizing reaction conditions to enhance yield and purity. For example, continuous-flow chemistry has been employed to streamline the production process, reducing costs and improving scalability.

From a structural perspective, the compound's stability is attributed to the electron-withdrawing effects of the trichlorophenyl group. This feature not only influences its reactivity but also contributes to its thermal and chemical stability under various conditions. Advanced spectroscopic techniques such as NMR and IR have been instrumental in confirming the compound's structure and analyzing its physical properties.

Looking ahead, ongoing research is exploring the potential of methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride in materials science. Its unique electronic properties are being investigated for applications in organic electronics and optoelectronic devices. Preliminary findings suggest that derivatives of this compound could serve as efficient charge transport materials in devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

In conclusion, methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride (CAS No 2763779-08-2) is a versatile compound with diverse applications across multiple disciplines. Its role as an intermediate in drug discovery and agrochemical development underscores its significance in contemporary science. As research continues to uncover new potentials for this compound, it is poised to play an even greater role in advancing technological and medical innovations.

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